Coumarin 2

Vue d'ensemble

Description

Coumarin 2, also known as 2H-1-benzopyran-2-one, is an aromatic organic compound belonging to the benzopyrone chemical class. It is characterized by a benzene ring fused to an α-pyrone ring. This compound is a colorless crystalline solid with a sweet odor reminiscent of vanilla. It is naturally found in various plants and is known for its diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Coumarin 2 can be synthesized through several well-known reactions:

Perkin Reaction: This involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base, typically sodium acetate.

Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of a strong acid, such as sulfuric acid.

Knoevenagel Condensation: This involves the reaction of aldehydes with active methylene compounds in the presence of a base, such as piperidine.

Industrial Production Methods: Industrial production of this compound often employs the Perkin reaction due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize the yield and purity of the product .

Analyse Des Réactions Chimiques

Coumarin 2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 3,4-epoxycoumarin using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield dihydrocoumarin using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogens or nitro groups can be introduced using halogenating or nitrating agents.

Major Products:

Oxidation: 3,4-epoxycoumarin.

Reduction: Dihydrocoumarin.

Substitution: Halogenated or nitrated coumarin derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

Coumarin 2 exhibits a wide range of biological activities, making it a valuable compound in drug development. Some of its key pharmacological properties include:

- Anticoagulant Activity : Coumarins are well-known for their anticoagulant effects. They inhibit vitamin K epoxide reductase, which is crucial for synthesizing clotting factors, thus preventing thrombosis .

- Antimicrobial Effects : Coumarin derivatives demonstrate significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain coumarin derivatives can enhance the efficacy of conventional antibiotics against resistant strains like MRSA .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways . Its derivatives have been explored for targeting multiple cancer types.

- Anti-inflammatory and Antioxidant Effects : this compound has been reported to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, it exhibits antioxidant activity by scavenging free radicals and protecting cellular components from oxidative stress .

Anticoagulant Applications

A study demonstrated that coumarin derivatives effectively bind to human serum albumin (HSA), influencing their pharmacokinetics and enhancing their anticoagulant properties. Binding constants were determined using fluorescence spectroscopy, revealing significant interactions that are crucial for therapeutic efficacy .

Antimicrobial Synergy

Research on the antimicrobial activity of coumarins isolated from Zanthoxylum nitidum highlighted their ability to restore the effectiveness of conventional antibiotics against MRSA. The study employed various assays to assess minimum inhibitory concentrations (MICs) and determined that specific coumarin structures exhibited synergistic effects with antibiotics .

Anticancer Mechanisms

A recent investigation into the anticancer potential of a novel coumarin derivative showed promising results in vitro and in vivo. The compound was found to inhibit the proliferation of colon adenocarcinoma cells by inducing apoptosis through modulation of tumor-suppressor proteins .

Data Tables

Mécanisme D'action

Coumarin 2 exerts its effects through various mechanisms:

Anticoagulant Activity: Inhibits the synthesis of vitamin K, a crucial component in blood clotting, thereby preventing the formation of blood clots.

Enzyme Inhibition: Binds to enzymes such as carbonic anhydrase, inhibiting their activity.

Fluorescent Properties: Exhibits fluorescence upon excitation with ultraviolet light, making it useful in molecular imaging and detection.

Comparaison Avec Des Composés Similaires

Coumarin 2 is unique due to its diverse biological activities and applications. Similar compounds include:

Warfarin: A well-known anticoagulant derived from coumarin.

Esculin: A coumarin derivative used in the treatment of hemorrhoids.

Dicoumarol: Another anticoagulant with a similar mechanism of action.

Uniqueness: this compound stands out due to its versatility in both synthetic chemistry and biological applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in multiple fields .

Activité Biologique

Coumarin 2, a member of the coumarin family, is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Coumarin (2H-1-benzopyran-2-one) is a naturally occurring compound found in various plants. It has garnered attention in medicinal chemistry due to its pharmacological properties. The structural versatility of coumarins allows for the synthesis of derivatives with enhanced bioactivity.

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. For instance, a study demonstrated that certain coumarin derivatives could scavenge free radicals effectively, with structure-dependent activity observed in DPPH assays. The radical scavenging activity (RSA) varied significantly among different derivatives, highlighting the importance of molecular structure in determining efficacy .

| Compound | RSA% at 100 µM | RSA% at 500 µM |

|---|---|---|

| Compound 15 | 57.48 ± 0.60 | 87.95 ± 0.22 |

| H-chromen-2-one | IC50 = 1.01 µM | Induces apoptosis in SW480 cells |

2. Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies revealed that it could induce apoptosis in cancer cell lines by modulating tumor-suppressor proteins such as p53. Additionally, in vivo experiments indicated that coumarin derivatives could inhibit the progression of colon adenocarcinoma .

3. Anti-inflammatory Properties

Coumarin derivatives have been studied for their anti-inflammatory effects. A series of synthesized coumarins demonstrated the ability to inhibit inflammatory enzymes like nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglial cells . This suggests potential therapeutic applications in treating neurodegenerative diseases.

Case Study: Anti-Leishmanial Activity

A significant study focused on the anti-leishmanial properties of coumarin derivatives, including this compound. In vitro and in vivo evaluations showed that one specific derivative exhibited substantial leishmanicidal activity against cutaneous leishmaniasis, reducing lesion sizes in treated BALB/c mice compared to controls (p<0.05) .

Case Study: Risk Assessment in Cosmetic Applications

In a risk assessment study involving cosmetic formulations containing coumarin at a concentration of 0.1%, it was concluded that coumarin does not exhibit genotoxicity or immunomodulatory effects at relevant exposure levels. This study utilized a physiologically based kinetic model to assess systemic exposure and safety margins for consumer use .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : Coumarins can donate electrons to free radicals, thus neutralizing them and preventing oxidative stress.

- Anticancer Mechanism : They may induce apoptosis through pathways involving p53 modulation and influence cell cycle regulation.

- Anti-inflammatory Mechanism : Coumarins can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Propriétés

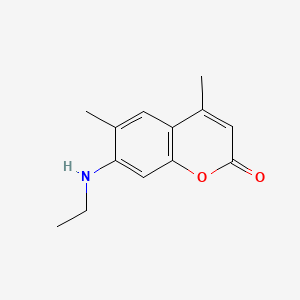

IUPAC Name |

7-(ethylamino)-4,6-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-14-11-7-12-10(5-9(11)3)8(2)6-13(15)16-12/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXAEJGHNXJTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885331 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Coumarin 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26078-25-1 | |

| Record name | 7-Ethylamino-4,6-dimethylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26078-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026078251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(ethylamino)-4,6-dimethyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6QVX5PW75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Coumarin 2?

A1: this compound has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic absorption and emission spectra. Its UV-Vis absorption spectrum typically shows a maximum around 322 nm. [] Upon excitation, it displays strong fluorescence with an emission maximum around 450 nm. [] The exact positions of these peaks may slightly vary depending on the solvent and environment.

Q3: Are there studies on incorporating this compound into solid matrices?

A4: Yes, researchers have successfully incorporated this compound into silicate matrices, both as bulk materials and thin films. These materials have been investigated for potential applications in tunable solid-state lasers. [, ]

Q4: How is this compound utilized in energy transfer studies?

A5: this compound acts as an efficient energy donor in FRET (Förster Resonance Energy Transfer) systems. It can transfer excitation energy to acceptor molecules like Coumarin 343 when in close proximity. This property has been explored in designing light-harvesting systems and molecular probes. [, , , , ]

Q5: Can this compound be used to create responsive systems?

A6: Yes, researchers have incorporated this compound into systems where its fluorescence is modulated by external stimuli. For instance, in a study involving a shape-persistent macrocycle containing both this compound and 2,2’-bipyridine units, the protonation state of the bipyridine units influenced the fluorescence of this compound, effectively creating a chemical system that mimics decoding operations. [, ]

Q6: Can this compound be used for sensing applications?

A7: Yes, a study demonstrated the potential of this compound as part of a near IR-emitting DNA probe. The system utilized a three-component energy transfer cascade with this compound, Rhodamine, and a lanthanide complex. The presence of double-stranded DNA selectively disrupted one of the energy transfer pathways, leading to changes in the near-IR emission, enabling DNA sensing. [, ]

Q7: Are there any known biological applications of this compound?

A8: While not extensively explored in these papers, this compound's role as a fluorophore in a study designing a fluorescent probe for cysteine detection highlights its potential for biological applications. The probe utilized a coumarin-hemicyanine dye, leveraging the unique reaction mechanism with cysteine for selective detection. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.